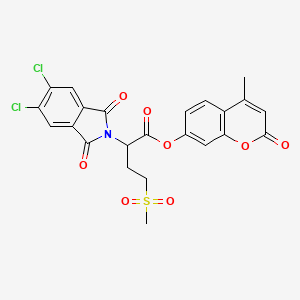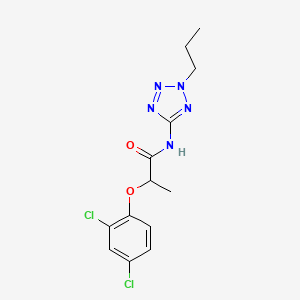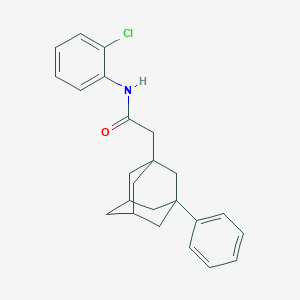![molecular formula C18H16ClFN2O5 B4111299 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a synthetic compound that is used in scientific research for its potential pharmacological properties. This compound has been synthesized through various methods and researched for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate in lab experiments is its potential as a multi-targeted drug. It has been shown to have activity against multiple targets, including COX-2, LOX, and CB1. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. More research is needed to fully understand how this compound works and its potential applications.
Orientations Futures
There are many potential future directions for the research of 2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Overall, the research of this compound has the potential to lead to the development of new and effective treatments for various diseases.
Applications De Recherche Scientifique
2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate has been researched for its potential pharmacological properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been researched for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been researched for its potential as a treatment for neurological disorders, as it has been shown to have neuroprotective effects in animal models.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O5/c1-11-5-6-15(16(9-11)22(25)26)21-17(23)7-8-18(24)27-10-12-13(19)3-2-4-14(12)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGREHWIMHQTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)


![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)

![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4111324.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)